molecular formula C24H30N2O7 B12482195 Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12482195
M. Wt: 458.5 g/mol
InChI Key: OFOWYVCALVCECH-UHFFFAOYSA-N
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Description

Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a morpholine ring, a trimethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoate Ester: The initial step involves the esterification of 2-hydroxybenzoic acid with propanol under acidic conditions to form propyl 2-hydroxybenzoate.

    Introduction of the Morpholine Ring: The hydroxyl group of propyl 2-hydroxybenzoate is then substituted with a morpholine ring through a nucleophilic substitution reaction.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the morpholine-substituted benzoate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s stability and bioactivity.

Properties

Molecular Formula

C24H30N2O7

Molecular Weight

458.5 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H30N2O7/c1-5-10-33-24(28)18-15-17(6-7-19(18)26-8-11-32-12-9-26)25-23(27)16-13-20(29-2)22(31-4)21(14-16)30-3/h6-7,13-15H,5,8-12H2,1-4H3,(H,25,27)

InChI Key

OFOWYVCALVCECH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3

Origin of Product

United States

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